molecular formula C9H10N6 B7048926 1-[2-(4-Methylpyrazol-1-yl)ethyl]-1,2,4-triazole-3-carbonitrile

1-[2-(4-Methylpyrazol-1-yl)ethyl]-1,2,4-triazole-3-carbonitrile

Cat. No.: B7048926
M. Wt: 202.22 g/mol
InChI Key: MGLRUNZSUPHXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Methylpyrazol-1-yl)ethyl]-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their diverse applications in medicinal chemistry and material science due to their unique electronic properties and ability to form stable complexes with various metals.

Preparation Methods

The synthesis of 1-[2-(4-Methylpyrazol-1-yl)ethyl]-1,2,4-triazole-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common route includes the alkylation of 4-methylpyrazole with an appropriate alkyl halide to introduce the ethyl group, followed by cyclization with a triazole precursor under controlled conditions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

1-[2-(4-Methylpyrazol-1-yl)ethyl]-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(4-Methylpyrazol-1-yl)ethyl]-1,2,4-triazole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylpyrazol-1-yl)ethyl]-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to form stable complexes with metal ions, which can modulate the activity of metalloproteins or other metal-dependent biological pathways .

Comparison with Similar Compounds

1-[2-(4-Methylpyrazol-1-yl)ethyl]-1,2,4-triazole-3-carbonitrile can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and reactivity profiles, highlighting the unique properties of this compound.

Properties

IUPAC Name

1-[2-(4-methylpyrazol-1-yl)ethyl]-1,2,4-triazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6/c1-8-5-12-14(6-8)2-3-15-7-11-9(4-10)13-15/h5-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLRUNZSUPHXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCN2C=NC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.